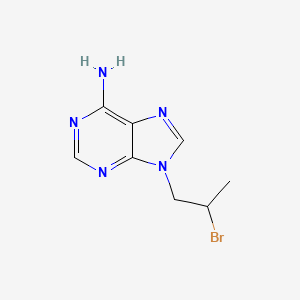
9-(2-Bromopropyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Bromopropyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family It is characterized by the presence of a bromopropyl group attached to the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromopropyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-bromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Solvent: Dimethylformamide or dimethyl sulfoxide
Temperature: Room temperature to 80°C
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
化学反応の分析
Types of Reactions
9-(2-Bromopropyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted purines with various functional groups.
Oxidation: Formation of oxo-purines.
Reduction: Formation of 9-propyl-9H-purin-6-amine.
科学的研究の応用
9-(2-Bromopropyl)-9H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Biology: The compound can be used to study the interactions of purine derivatives with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 9-(2-Bromopropyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The purine ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
- 9-(2-Chloropropyl)-9H-purin-6-amine
- 9-(2-Iodopropyl)-9H-purin-6-amine
- 9-(2-Fluoropropyl)-9H-purin-6-amine
Uniqueness
9-(2-Bromopropyl)-9H-purin-6-amine is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative often exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and biochemical studies.
特性
分子式 |
C8H10BrN5 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
9-(2-bromopropyl)purin-6-amine |
InChI |
InChI=1S/C8H10BrN5/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5H,2H2,1H3,(H2,10,11,12) |
InChIキー |
RQUGWMUTJHBEHC-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)
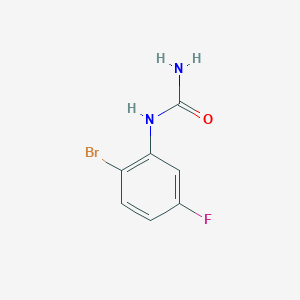
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
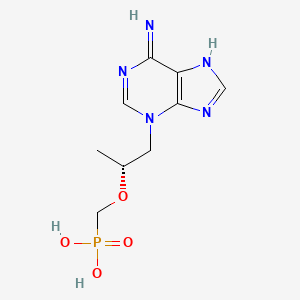
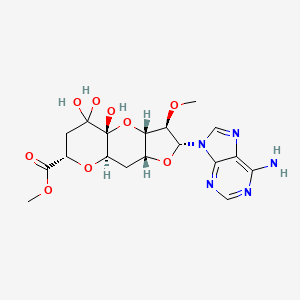
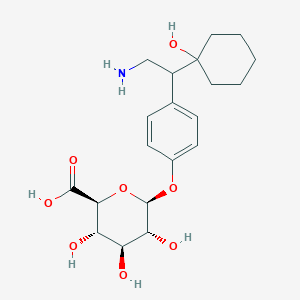


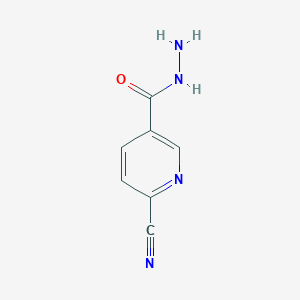
![5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid](/img/structure/B13434539.png)
